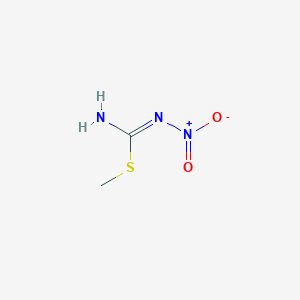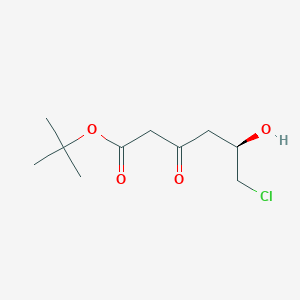
尿酸-1,3-15N2
描述
It is an oxopurine, where the purine ring is substituted by oxo groups at positions 2, 6, and 8 . Uric acid is the end product of purine metabolism in humans and is excreted in urine. Elevated levels of uric acid can lead to conditions such as gout and kidney stones .
科学研究应用
7,9-Dihydro-3H-purine-2,6,8-trione has several applications in scientific research:
作用机制
Biochemical Pathways
Uric Acid-1,3-15N2 likely participates in the purine degradation pathway . Uric acid, its non-isotopic counterpart, is the end product of human purine metabolism . It can be produced via the de novo pathway of biosynthesis, the breakdown of preformed tissue nucleic acids, or excessive dietary intake of preformed purines .
Pharmacokinetics
Uric acid is known to be absorbed and metabolized in the liver, distributed throughout the body, and excreted primarily through the kidneys .
Result of Action
Uric Acid-1,3-15N2 is a labeled form of uric acid, which is a potent antioxidant . It can scavenge reactive oxygen species (ROS), such as singlet oxygen and peroxynitrite, inhibiting lipid peroxidation .
生化分析
Biochemical Properties
7,9-dihydro-3H-purine-2,6,8-trione plays a significant role in biochemical reactions. It is formed from the action of xanthine oxidase upon xanthine . Elevated levels of 7,9-dihydro-3H-purine-2,6,8-trione may clinically be manifested as gout .
Cellular Effects
7,9-dihydro-3H-purine-2,6,8-trione has been shown to stimulate monocyte chemoattractant protein-1 (MCP-1) expression in vascular smooth muscle cells . This indicates that it can influence cell function and impact cell signaling pathways.
Molecular Mechanism
The molecular mechanism of 7,9-dihydro-3H-purine-2,6,8-trione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been studied as a scavenger of biological free radicals .
Metabolic Pathways
7,9-dihydro-3H-purine-2,6,8-trione is involved in the metabolic pathways of purine degradation . It interacts with enzymes such as xanthine oxidase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-dihydro-3H-purine-2,6,8-trione can be achieved through the oxidation of xanthine by the enzyme xanthine oxidase . This reaction occurs naturally in the body but can also be replicated in a laboratory setting.
Industrial Production Methods: Industrial production of uric acid typically involves the extraction from biological sources or chemical synthesis. The chemical synthesis route involves the oxidation of purine derivatives under controlled conditions .
化学反应分析
Types of Reactions: 7,9-Dihydro-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: Conversion of xanthine to uric acid by xanthine oxidase.
Reduction: Uric acid can be reduced to allantoin in non-primate mammals.
Substitution: Various substitutions can occur at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, oxygen, and water.
Reduction: Enzymatic reduction using uricase.
Major Products Formed:
Oxidation: Uric acid from xanthine.
Reduction: Allantoin from uric acid.
相似化合物的比较
Xanthine: A precursor to uric acid in purine metabolism.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid reduction in non-primate mammals.
Uniqueness: 7,9-Dihydro-3H-purine-2,6,8-trione is unique due to its role as the final oxidation product in purine metabolism in humans. Unlike other similar compounds, it is excreted in urine and can accumulate to cause medical conditions such as gout .
属性
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOTFFKMJEONL-IOOOXAEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583988 | |
| Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62948-75-8 | |
| Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62948-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















